4-(2,6-Dichlorophenyl)-2-methylquinoline
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Overview
Description
4-(2,6-Dichlorophenyl)-2-methylquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the dichlorophenyl group in this compound enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dichlorophenyl)-2-methylquinoline typically involves the reaction of 2,6-dichloroaniline with 2-methylquinoline under specific conditions. One common method includes:
Starting Materials: 2,6-dichloroaniline and 2-methylquinoline.
Reaction Conditions: The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Procedure: The mixture is heated under reflux conditions for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(2,6-Dichlorophenyl)-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding amine derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can be performed on the quinoline ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Halogenated or nitrated quinolines.
Scientific Research Applications
4-(2,6-Dichlorophenyl)-2-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,6-Dichlorophenyl)-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt DNA synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
2-Methylquinoline: Lacks the dichlorophenyl group, resulting in different chemical reactivity and biological activity.
4-Phenylquinoline: Contains a phenyl group instead of a dichlorophenyl group, leading to variations in its chemical and biological properties.
Uniqueness: 4-(2,6-Dichlorophenyl)-2-methylquinoline is unique due to the presence of the dichlorophenyl group, which enhances its reactivity and potential biological activity compared to other quinoline derivatives. This structural feature makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H11Cl2N |
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Molecular Weight |
288.2 g/mol |
IUPAC Name |
4-(2,6-dichlorophenyl)-2-methylquinoline |
InChI |
InChI=1S/C16H11Cl2N/c1-10-9-12(11-5-2-3-8-15(11)19-10)16-13(17)6-4-7-14(16)18/h2-9H,1H3 |
InChI Key |
KJZAAUTXNLJVPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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